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Compound of Interest

Compound Name: Dodecanamide, 3-oxo-

CAS No.: 252361-34-5

Cat. No.: B14259570

Get Quote

To understand why standard extraction and single-stage chromatography fail, we must look at

the molecular properties of the target versus the contaminants. Both 3-oxo-C12-HSL and long-

chain fatty acids exhibit significant hydrophobicity, leading to co-elution on standard C18

reverse-phase columns.

Table 1: Physicochemical Comparison of 3-oxo-C12-HSL vs. Common Fatty Acid

Contaminants
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Property
3-oxo-C12-HSL
(Target)

3-Oxododecanoic
Acid (Contaminant)

Dodecanoic Acid
(Contaminant)

Molecular Formula C16H27NO4 C12H22O3 C12H24O2

Molecular Weight 297.4 g/mol 214.3 g/mol 200.3 g/mol

Calculated LogP ~3.09[4] ~3.20 ~4.20

Key Functional

Groups

Homoserine lactone

ring, Amide, β-keto

Carboxylic acid, β-

keto
Carboxylic acid

Reactivity
Susceptible to alkaline

lactonolysis

Stable under mild

alkali

Stable under mild

alkali

Note: While molecular weights differ, complex biological matrices often contain lipidic species

and adducts that create isobaric interference at m/z ~298 during single-stage Mass

Spectrometry (MS).

Method 1: High-Resolution LC-MS/MS (Chemical
Fingerprinting)
The Causality of the Method: The reliance on single-quadrupole LC-MS is a common pitfall.

Lipid-rich matrices often produce isobaric species that mimic the [M+H]+ 298.2 m/z of 3-oxo-

C12-HSL. To establish a definitive chemical identification, we must employ tandem mass

spectrometry (LC-MS/MS) utilizing Collision-Induced Dissociation (CID)[5].

When subjected to CID, the homoserine lactone ring of 3-oxo-C12-HSL undergoes a highly

specific cleavage, yielding a characteristic product ion at m/z 102.0550 (the deacylated

homoserine lactone moiety)[3]. Fatty acids completely lack this structural feature; instead, they

typically exhibit non-specific neutral losses of water (-18 Da) or carbon dioxide (-44 Da).

Monitoring the 298.2 → 102.1 transition provides an absolute chemical fingerprint.

Step-by-Step LC-MS/MS Protocol:

Sample Extraction: Acidify the biological sample (e.g., culture supernatant) to pH 3.0 using

1M HCl to ensure the lactone ring remains intact. Extract three times with equal volumes of

acidified ethyl acetate[5].
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Drying and Reconstitution: Dry the organic phase under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of HPLC-grade methanol[5].

Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 1.0 × 150

mm, 5 µm)[5]. Use a linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1%

Formic Acid) at a flow rate of 0.050 µL/min[5].

MS/MS Acquisition: Operate the triple-quadrupole mass spectrometer in Positive

Electrospray Ionization (ESI+) mode. Set the precursor ion to m/z 298.2 and monitor the

product ion at m/z 102.1.

Validation: Compare the retention time and fragmentation pattern against a synthetic 3-oxo-

C12-HSL standard.

Biological Extract
(Precursor m/z ~298)

3-oxo-C12-HSL
[M+H]+ 298.2

Fatty Acid Contaminant
[M+H]+ 298.x

Collision-Induced
Dissociation (CID)

Product Ion: m/z 102
(Lactone Ring Cleavage)

 Specific Cleavage

Product Ion: m/z 280 / 254
(Loss of H2O / CO2)

 Neutral Loss
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Mass spectrometry fragmentation logic for distinguishing HSLs from fatty acids.
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Method 2: LasR-Based Biosensor Assays
(Biological Validation)
The Causality of the Method: Chemical detection alone cannot confirm that the extracted

molecule is biologically active, nor can it rule out the presence of co-extracted antagonists. A

robust experimental design requires orthogonal biological validation. Fatty acids, despite their

structural similarity to the acyl tail of 3-oxo-C12-HSL, cannot induce the precise conformational

change required for the dimerization of the P. aeruginosa LasR receptor. By utilizing the E. coli

pSB1075 reporter strain—which harbors the LasR receptor coupled to a luxCDABE

luminescence cassette—we create a highly specific, self-validating functional assay[6].

Step-by-Step Biosensor Protocol:

Reporter Cultivation: Grow E. coli pSB1075 overnight in Luria-Bertani (LB) broth

supplemented with appropriate antibiotics (e.g., ampicillin) at 37°C[6].

Assay Preparation: Dilute the overnight culture 1:100 in fresh LB medium and grow to an

OD600 of 0.2.

Sample Spiking: Aliquot 100 µL of the biosensor culture into a 96-well opaque microtiter

plate. Add 10 µL of the reconstituted biological extract (from Method 1) or fatty acid controls

to the wells.

Incubation & Reading: Incubate the plate at 30°C for 4 hours. Measure luminescence using a

microplate reader[7].

Data Interpretation: 3-oxo-C12-HSL will yield a dose-dependent luminescent signal, whereas

fatty acid contaminants will yield signals indistinguishable from the blank[8].
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Purified Extract
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(E. coli pSB1075)

LasR:3-oxo-C12-HSL
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 If 3-oxo-C12-HSL present

No Binding
(Fatty Acids)

 If only Fatty Acids present

luxCDABE Promoter
Activation Background Signal

Luminescence Output
(Quantifiable Signal)
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Mechanism of LasR-based biosensor activation by 3-oxo-C12-HSL versus fatty acids.

Method 3: NMR Spectroscopy (Structural
Elucidation)
For absolute structural confirmation—particularly when identifying novel QS molecules from

uncharacterized microbiomes—Nuclear Magnetic Resonance (NMR) spectroscopy is utilized.

The Causality of the Method: While LC-MS/MS provides a mass fingerprint, 1H NMR provides

a spatial map of the protons. 3-oxo-C12-HSL contains a distinct amide proton (-NH) that

typically resonates downfield (δ 6.0 - 7.0 ppm) and lactone ring protons (δ 4.2 - 4.5 ppm). Fatty

acid contaminants entirely lack these signals, showing only the broad carboxylic acid proton (δ

~11.0 - 12.0 ppm) and the aliphatic chain envelope.
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Performance Comparison Summary
To select the appropriate methodology for your specific workflow, consult the performance

matrix below:

Table 2: Comparison of Analytical Methods for Distinguishing 3-oxo-C12-HSL

Methodology
Primary
Advantage

Specificity
against Fatty
Acids

Sensitivity Throughput

LC-MS/MS

Absolute

chemical

identification

Very High (via

m/z 102

fragment)

High (Nanomolar

to Picomolar)
Medium

Biosensor

(pSB1075)

Confirms

biological activity

Absolute

(Receptor

specific)

High

(Nanomolar)[2]

High (96-well

format)

NMR

Spectroscopy

Complete

structural

elucidation

Absolute

(Distinct proton

shifts)

Low (Requires

Milligram

quantities)

Low

Conclusion: A rigorous drug development or microbial ecology pipeline should never rely on a

single analytical vector. By pairing the chemical specificity of LC-MS/MS (monitoring the m/z

102 transition) with the biological functional validation of a LasR-based biosensor, researchers

create a closed, self-validating loop that entirely eliminates the risk of fatty acid confounding.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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